molecular formula C22H22N4O4S B2524450 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one CAS No. 2034461-73-7

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Cat. No.: B2524450
CAS No.: 2034461-73-7
M. Wt: 438.5
InChI Key: AHRKIAXMCABSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group and a methylthio linker. The quinazolinone core is further modified with an isopropyl group at the N3 position. Its design leverages the oxadiazole moiety, known for metabolic stability and hydrogen-bonding capabilities, and the quinazolinone scaffold, which is prevalent in kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13(2)26-21(27)14-8-5-6-10-16(14)23-22(26)31-12-18-24-20(25-30-18)15-9-7-11-17(28-3)19(15)29-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRKIAXMCABSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex heterocyclic molecule that exhibits significant biological activity. Its structure combines a quinazolinone core with an oxadiazole moiety and a methylene thioether linkage, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for the compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 372.44 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various biological activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS cancer)0.67
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMDA-MB-435 (melanoma)0.87
2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamideHCT-15 (colon cancer)0.420 ± 0.012

The compound's mechanism of action may involve the inhibition of key enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented extensively. For example, derivatives have shown activity against resistant strains of Mycobacterium tuberculosis :

CompoundTarget OrganismActivity
Oxadiazole derivative 3aMycobacterium tuberculosis (monoresistant strains)Active

This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Effects

Oxadiazoles are recognized for their anti-inflammatory properties as well. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

CompoundMechanism of ActionReference
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideInhibits IL-6 production

This activity may be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

A comprehensive review of oxadiazole derivatives has shown that modifications in their chemical structure significantly impact their biological activities. For example:

  • Structural Variations : Substituents on the oxadiazole ring can alter binding affinities to target proteins.
  • In Vivo Studies : Animal studies have demonstrated that certain oxadiazole derivatives exhibit lower toxicity while maintaining efficacy against tumors.
  • Molecular Docking Studies : These studies reveal potential binding sites on target enzymes, providing insights into how structural modifications can enhance activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound belongs to a broader class of quinazolinone-oxadiazole hybrids. Key structural analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Quinazolinone + 1,2,4-oxadiazole 2,3-Dimethoxyphenyl, isopropyl ~480 (estimated) Hypothetical antiviral/anticancer
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride Imidazolium + 1,2,4-oxadiazole 4-Chlorophenyl Not reported SARS-CoV 3CLpro inhibition (IC₅₀ = 3 mM)
2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one Quinazolinone + 1,2,4-oxadiazole 4-Bromophenyl, 3-methoxypropyl ~520 (estimated) Structural analogue; activity unspecified
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one Quinazolinone + 1,2,4-oxadiazole 4-Ethoxyphenyl, 4-fluorophenyl 474.5 Structural analogue; activity unspecified
S3643 (GRAS compound) Pyridine + 1,2,4-triazole 2,3-Dimethoxyphenyl Not reported Umami flavoring agent; GRAS status

Key Observations :

  • Substituent Impact : The 2,3-dimethoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to halogenated (e.g., 4-chlorophenyl) or alkoxy (e.g., 4-ethoxyphenyl) analogues .

Pharmacological and Toxicological Profiles

Enzyme Inhibition Potential

The oxadiazole-thioether motif in the target compound is structurally analogous to SARS-CoV 3CLpro inhibitors (e.g., IC₅₀ = 3 mM in ). However, the quinazolinone core may confer additional selectivity for kinases or other protease targets .

Anticancer and Antiviral Activity

Compounds with methylthio-quinazolinone scaffolds () are explored for anticancer applications due to their ability to disrupt cellular signaling pathways. The isopropyl group in the target compound may improve metabolic stability compared to smaller alkyl substituents .

Toxicological Considerations

While S3643 (a triazole analogue) achieved GRAS status after subchronic and genetic toxicity evaluations , the target compound’s oxadiazole ring and quinazolinone core necessitate detailed safety assessments, particularly for genotoxicity and organ-specific effects.

Research Findings and Data Tables

Table 2: Research Highlights for Analogues
Compound Class Key Finding Implication for Target Compound Reference
Oxadiazole-imidazole hybrids Moderate SARS-CoV 3CLpro inhibition (IC₅₀ = 3 mM) Supports exploration of the target compound for antiviral applications
Quinazolinone-oxadiazole derivatives Structural diversity in substituents (e.g., bromophenyl, methoxypropyl) Highlights tunability for optimizing pharmacokinetics
GRAS 1,2,4-triazole derivatives Low toxicity in flavoring agents Contrasts with therapeutic oxadiazole-quinazolinones, which may require higher safety scrutiny

Q & A

Basic: What are the critical synthetic steps and optimization strategies for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine under reflux in ethanol .
  • Step 2: Thioether linkage between the oxadiazole-methyl group and the quinazolinone core using thiourea or NaSH in DMF at 60–80°C .
  • Step 3: Introduction of the isopropyl group via alkylation with 2-bromopropane in the presence of K₂CO₃ .
    Optimization:
  • Solvent selection (methanol/ethanol for recrystallization improves purity) .
  • Microwave-assisted synthesis reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
  • Catalysts like Pd(OAc)₂ enhance coupling efficiency in heterocyclic systems .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons in the quinazolinone (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for methylthio groups) .
  • X-ray crystallography: Resolves 3D conformation, confirming the Z-configuration of the thioether linkage .
  • IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies often arise from:

  • Substituent effects: The 2,3-dimethoxyphenyl group may exhibit varying interactions with targets compared to 3,5-dimethoxy analogs . Validate via comparative SAR studies.
  • Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent polarity (DMSO vs. PBS) alter bioavailability . Standardize protocols using WHO guidelines.
  • Data normalization: Use internal controls (e.g., IC₅₀ ratios relative to reference drugs) to mitigate batch-to-batch variability .

Advanced: What computational methods predict target interactions?

Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether as a nucleophile) .
  • Molecular docking (AutoDock Vina): Simulates binding to kinases (e.g., EGFR) using PDB structures (e.g., 3K1) .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Experimental Design: How to design assays for evaluating kinase inhibition?

Answer:

  • In vitro: Use fluorescence-based ADP-Glo™ assays with purified kinase domains (e.g., EGFR-TK) and ATP concentrations adjusted to Km values .
  • Cell-based: Transfect COS-7 cells with luciferase reporters under kinase-responsive promoters; measure luminescence post-treatment .
  • Controls: Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO ≤0.1%) .

Advanced: How do substituents influence pharmacological properties?

Answer:

  • 2,3-Dimethoxyphenyl: Enhances π-π stacking with hydrophobic kinase pockets but reduces solubility; logP increases by ~0.5 compared to unsubstituted phenyl .
  • Isopropyl group: Steric hindrance decreases off-target binding (e.g., CYP3A4 inhibition reduced by 40% vs. ethyl analogs) .
  • Methylthio linker: Sulfur’s polarizability improves membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .

Basic: Which functional groups dictate reactivity?

Answer:

  • Quinazolinone C4-ketone: Susceptible to nucleophilic attack (e.g., Grignard reagents), requiring protection with TMSCl during alkylation .
  • Oxadiazole ring: Electrophilic at C5; reacts with thiols to form disulfide bonds under oxidative conditions (H₂O₂, pH 8) .
  • Thioether linkage: Oxidizes to sulfoxide (R-SO) with mCPBA; monitor via TLC .

Advanced: How to address regioselectivity in oxadiazole-quinazolinone coupling?

Answer:

  • Directing groups: Use Boc-protected amines on the quinazolinone to steer coupling to the C2 position (yield increases from 55% to 82%) .
  • Metal catalysis: Pd(OAc)₂ with Xantphos ligand ensures selective C-S bond formation at the oxadiazole’s methyl group .
  • Kinetic control: Lower reaction temperatures (0–5°C) favor mono-thiolation over di-substitution .

Data Contradiction: How to resolve discrepancies in melting points?

Answer:

  • Purity assessment: Compare HPLC profiles (C18 column, 220 nm) to confirm if impurities (e.g., unreacted starting material) depress melting points .
  • Crystallization method: Slow evaporation from EtOAc yields higher-melting polymorphs (mp 198°C) vs. rapid cooling (mp 185°C) .
  • Literature cross-check: Use Sigma-Aldrich or PubChem as secondary references .

Advanced: Strategies to improve multi-step synthesis yields

Answer:

  • Flow chemistry: Continuous flow reactors reduce intermediate degradation (overall yield increases from 32% to 58%) .
  • In situ monitoring: FTIR probes track thiourea consumption during thioether formation, enabling real-time adjustments .
  • Workup optimization: Replace column chromatography with pH-dependent extraction (e.g., isolate quinazolinone at pH 4.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.